molecular formula C20H20ClNO3 B4983019 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4983019
M. Wt: 357.8 g/mol
InChI Key: YZQLONYUUYAHGI-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as AG-1478, is a selective epidermal growth factor receptor (EGFR) inhibitor. EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression of EGFR is associated with the development and progression of various types of cancers, making it an attractive target for cancer therapy.

Mechanism of Action

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, leading to inhibition of cell growth and survival. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of EGFR, which reduces the risk of off-target effects. This compound is also cell-permeable, which allows for easy delivery to cells in culture. However, this compound has limitations as well. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, this compound has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased potency and longer half-life. Another area of interest is the use of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is interest in exploring the role of EGFR signaling in other diseases, such as Alzheimer's disease and cardiovascular disease, and the potential use of this compound in these contexts.

Synthesis Methods

The synthesis of 7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2,4-dimethylphenol with ethyl 3-oxobutanoate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then reacted with 4-methoxyphenylethylamine to form 2-(4-methoxyphenyl)ethyl 2-(2,4-dimethylphenoxy)acetate. The final step involves the reaction of this intermediate with 7-chloro-4-hydroxy-3-quinolinecarboxamide to form this compound.

Scientific Research Applications

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel.

Properties

IUPAC Name

7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-12-10-16-13(2)18(25-19(16)17(21)11-12)20(23)22-9-8-14-4-6-15(24-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLONYUUYAHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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